molecular formula C26H25N5O3 B2950545 2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207019-35-9

2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2950545
CAS No.: 1207019-35-9
M. Wt: 455.518
InChI Key: AVIVKXCPVIUJLE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 2-butoxyphenyl group at position 2 and a 3-(4-methylphenyl)-1,2,4-oxadiazole-methyl moiety at position 3. Its synthesis likely involves multi-component reactions, as seen in analogous pyrazole-oxadiazole hybrids (e.g., Scheme 1 in and ).

Properties

CAS No.

1207019-35-9

Molecular Formula

C26H25N5O3

Molecular Weight

455.518

IUPAC Name

2-(2-butoxyphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H25N5O3/c1-3-4-15-33-23-8-6-5-7-20(23)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-34-24)19-11-9-18(2)10-12-19/h5-14,16H,3-4,15,17H2,1-2H3

InChI Key

AVIVKXCPVIUJLE-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

This compound features a pyrazolo[1,5-a]pyrazin core with various substituents that may influence its biological activity.

Preliminary studies suggest that the compound exhibits multiple mechanisms of action:

  • Anticancer Activity : The compound has demonstrated inhibitory effects on various cancer cell lines, particularly A549 lung cancer cells. This inhibition appears to be dose-dependent and time-dependent, indicating a potential for therapeutic applications in oncology .
  • Antimicrobial Properties : Similar derivatives have shown promising antibacterial activity against various pathogens. The oxadiazole moiety is known for enhancing antimicrobial efficacy, which may also be applicable to this compound .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationships (SAR)

The biological activity of the compound is closely related to its structural features. Variations in substituents can significantly impact its potency and selectivity:

  • Substituent Effects : The presence of the butoxyphenyl group and the oxadiazole moiety are crucial for enhancing biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit stronger inhibitory effects against cancer cells and bacteria compared to their electron-donating counterparts .
CompoundStructural FeaturesBiological Activity
Compound A2-butoxyphenyl + oxadiazoleAnticancer (A549)
Compound B4-chlorophenyl + pyrazoleAntibacterial
Compound CMethyl group on pyrazoleNeuroprotective effects

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Anticancer Studies : A study reported that pyrazolo[1,5-a]pyrazin derivatives inhibited A549 cell growth with significant potency. The most effective derivative contained a 4-chlorophenyl group, illustrating the importance of substituent choice in achieving desired biological outcomes .
  • Antimicrobial Evaluation : Another study highlighted the antibacterial properties of oxadiazole derivatives against various strains, showing that modifications in the alkyl chain length and branching could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of a pyrazinone core, butoxyphenyl group, and oxadiazole-methyl substituent distinguishes it from analogues. The oxadiazole moiety may improve metabolic stability compared to dihydropyrazoles () or hydrazones (). Future studies should explore its synthesis scalability (e.g., one-pot methods as in ) and compare its bioactivity with pyrazolo[1,5-a]pyrimidines .

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